molecular formula C17H18ClNO4 B12575490 5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide CAS No. 634185-18-5

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide

Cat. No.: B12575490
CAS No.: 634185-18-5
M. Wt: 335.8 g/mol
InChI Key: DBGYEVBSRGXKBZ-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, two ethoxy groups, and a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2,5-diethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups like amino or alkoxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-chloro-N-(2,5-diethoxyphenyl)-2-oxobenzamide.

    Reduction: Formation of N-(2,5-diethoxyphenyl)-2-hydroxybenzamide.

    Substitution: Formation of 5-amino-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide.

Scientific Research Applications

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(2,5-dimethoxyphenyl)-2-hydroxybenzamide
  • 5-Chloro-N-(2,5-diethoxyphenyl)-2-methoxybenzamide
  • 5-Chloro-N-(2,5-diethoxyphenyl)-2-aminobenzamide

Uniqueness

5-Chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide is unique due to the presence of both ethoxy groups and a hydroxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

634185-18-5

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

5-chloro-N-(2,5-diethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C17H18ClNO4/c1-3-22-12-6-8-16(23-4-2)14(10-12)19-17(21)13-9-11(18)5-7-15(13)20/h5-10,20H,3-4H2,1-2H3,(H,19,21)

InChI Key

DBGYEVBSRGXKBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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